molecular formula C4H9NO B1459317 N-Trideuteromethyloxetan-3-amine CAS No. 1403767-20-3

N-Trideuteromethyloxetan-3-amine

Cat. No.: B1459317
CAS No.: 1403767-20-3
M. Wt: 90.14 g/mol
InChI Key: JUIXJPRSYHSLHK-FIBGUPNXSA-N
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Description

Contextualization of Oxetane (B1205548) Motifs in Modern Organic and Medicinal Chemistry Research

Oxetane-containing compounds have garnered significant attention in drug discovery and medicinal chemistry. nih.gov The oxetane ring is a desirable motif due to its low molecular weight, high polarity, and distinct three-dimensional structure. nih.govacs.org

Four-membered heterocycles, such as oxetanes, are cyclic compounds containing at least one atom other than carbon within a four-atom ring. numberanalytics.comnumberanalytics.com These structures are of considerable interest in heterocyclic chemistry because they can serve as building blocks for more complex molecules and have a wide range of applications in pharmaceuticals and other fields. numberanalytics.comethernet.edu.et The presence of a heteroatom within the strained four-membered ring imparts unique chemical properties and stability. numberanalytics.comnumberanalytics.com

The incorporation of an oxetane motif can influence a molecule's properties in several beneficial ways:

Solubility: The polar nature of the oxetane ring can lead to improved aqueous solubility. acs.orgacs.org

Lipophilicity: Oxetanes can be used to add steric bulk without significantly increasing a compound's lipophilicity. acs.org

Metabolic Stability: The introduction of an oxetane can block sites on a molecule that are susceptible to metabolism. nih.gov

Basicity of Amines: An oxetane motif can decrease the basicity of nearby amine groups. nih.govacs.org

The rigid, three-dimensional structure of the oxetane ring makes it a valuable scaffold in structure-activity relationship (SAR) studies. nih.govacs.org By incorporating an oxetane, chemists can introduce conformational constraints on a molecule, which can lead to a better fit within a biological target's binding pocket. nih.govacs.org This can result in increased potency and selectivity. nih.gov For example, in the development of some drug candidates, the oxetane motif was introduced in the final stages of SAR studies to enhance potency without negatively affecting other important physicochemical properties. nih.gov

Oxetan-3-amine and its derivatives are important building blocks in organic synthesis. rsc.orgchemrxiv.orgchemrxiv.org They provide a synthetically accessible starting point for incorporating the beneficial oxetane motif into a wide variety of molecules. rsc.orgchemrxiv.org The amine group at the 3-position offers a reactive handle for further chemical modifications, allowing for the construction of more complex structures. chemrxiv.orgyoutube.comyoutube.com The development of efficient synthetic routes to 3-substituted oxetanes has been a key area of research, enabling their wider application in drug discovery programs. rsc.orgchemrxiv.org

Principles and Research Significance of Deuterium (B1214612) Labeling in Chemical Systems

Isotopic exchange is a process where isotopes of an element are redistributed between different substances. thefreedictionary.com In the context of deuterium labeling, this involves the exchange of protium (B1232500) (¹H) for deuterium (²H). thefreedictionary.comumich.edu While chemically similar, the difference in mass between hydrogen and deuterium can lead to observable effects. thefreedictionary.com The mechanisms of these exchange reactions are studied to understand the mobility of atoms within molecules and the reactivity of chemical compounds. thefreedictionary.com

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. ias.ac.inquora.comstackexchange.com This is due to the difference in zero-point energy between the two bonds. stackexchange.comyoutube.comrsc.org Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency. youtube.comrsc.org This lower vibrational frequency results in a lower zero-point energy, meaning more energy is required to break the C-D bond. ias.ac.instackexchange.comyoutube.com This phenomenon is known as the kinetic isotope effect and can lead to a slower rate for reactions that involve the breaking of a C-D bond compared to a C-H bond. ias.ac.inbritannica.comlibretexts.org

Deuterium Labeling in Advanced Molecular Probes and Tracers

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in advanced chemical research, particularly in the development of molecular probes and tracers. researchgate.netacs.org Its application stems from the "deuterium kinetic isotope effect" (DKIE), a phenomenon where the greater mass of deuterium compared to protium (¹H) results in a stronger carbon-deuterium (C-D) bond. nih.govnih.gov This bond is 6 to 10 times more stable than the corresponding carbon-hydrogen (C-H) bond, meaning more energy is required to break it. nih.govjuniperpublishers.com

This fundamental difference in bond strength has several critical applications:

Metabolic Probes: In drug metabolism studies, deuterium labeling is used to investigate the biotransformation pathways of a molecule. acs.orgresearchgate.net By strategically replacing hydrogen atoms at potential sites of metabolism with deuterium, researchers can slow down metabolic reactions, such as those mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This allows for the identification of metabolic "hot spots" and the elucidation of complex metabolic networks. hyphadiscovery.com The altered metabolic rate can also help in studying the formation of potentially toxic metabolites. nih.govresearchgate.net

Pharmacokinetic Tracers: Deuterated compounds are widely used as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). acs.org Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished, enabling precise quantification of a drug and its metabolites in biological samples. acs.org This is crucial for accurately determining pharmacokinetic parameters.

Mechanistic Studies: Deuterium labeling is an invaluable probe for elucidating reaction mechanisms in both chemical and biological systems. researchgate.netresearchgate.net The presence or absence of a kinetic isotope effect when a deuterated substrate is used can confirm whether a specific C-H bond cleavage is the rate-determining step of a reaction. researchgate.net

Protein Turnover Analysis: In proteomics, heavy water (D₂O) labeling allows for the analysis of protein turnover rates on a proteome-wide scale. nih.govbiorxiv.org Deuterium from D₂O is incorporated into newly synthesized non-essential amino acids and subsequently into proteins, enabling the quantification of protein synthesis and degradation kinetics. nih.gov

The use of deuterium labeling has thus become a cornerstone technique, providing insights that are essential for drug discovery, development, and various fields of chemical biology. nih.gov

Confluence of Oxetane and Trideuteromethyl Moieties in N-Trideuteromethyloxetan-3-amine

The structure of this compound represents a deliberate convergence of two high-value chemical motifs: the oxetane ring and the trideuteromethyl group. This combination is not arbitrary but is instead a calculated design to harness the synergistic benefits of both components for advanced research applications.

Rationale for Deuteration of Amine Functionalities in Oxetane Scaffolds

The primary rationale for deuterating amine functionalities, particularly N-methyl groups, is to enhance metabolic stability. nih.gov Tertiary amines are common in drug candidates but are often susceptible to oxidative metabolism, primarily through N-demethylation by cytochrome P450 enzymes. researchgate.netnih.gov The cleavage of an α-C–H bond on the methyl group is frequently the rate-limiting step in this metabolic process. nih.gov

By replacing the N-methyl group with an N-trideuteromethyl (-CD₃) group, the strength of the C-D bonds significantly slows down the rate of this enzymatic cleavage due to the kinetic isotope effect. nih.govnih.gov This strategic deuteration can lead to several favorable outcomes:

Reduced Systemic Clearance: By slowing metabolism, the biological half-life of the compound can be increased, potentially leading to improved bioavailability and the ability to maintain therapeutic exposure with lower or less frequent dosing. nih.govjuniperpublishers.com

The oxetane scaffold provides a desirable structural core for this strategy. Oxetanes are known to improve key physicochemical properties such as aqueous solubility and lipophilicity, while also providing a three-dimensional structure that can be beneficial for target binding. nih.govresearchgate.netacs.org However, the amine functionality required for many biological targets can introduce a metabolic liability. Therefore, combining the solubility-enhancing and structurally favorable oxetane ring with a metabolically stabilized N-trideuteromethyl group creates a molecule that possesses both good drug-like properties and improved pharmacokinetic potential. acs.org

Strategic Design Considerations for this compound in Research

The design of this compound is a prime example of a modern strategy in medicinal chemistry that aims to build superior molecules by combining validated structural motifs. The key considerations for its design in a research context are multifaceted.

Harnessing the "Magic Methyl" Effect: The methyl group is often referred to as a "magic methyl" in medicinal chemistry for its profound ability to improve potency and pharmacokinetic properties. mdpi.com The trideuteromethyl group (-CD₃) can be considered a "deuterated magic methyl," retaining the beneficial steric and electronic properties of a methyl group while adding a significant metabolic advantage. nih.govsiena.edu The decision to install a -CD₃ group is a targeted approach to block a known metabolic vulnerability (N-demethylation) without altering the core structure responsible for biological activity. nih.govresearchgate.net

Leveraging the Oxetane Scaffold: The oxetane ring is increasingly used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl groups. researchgate.netacs.org Its inclusion is a strategic choice to improve properties that are often challenging in drug discovery:

Aqueous Solubility: The polar nature of the oxetane ether improves aqueous solubility compared to carbocyclic analogs. researchgate.net

Metabolic Stability: The oxetane ring itself is generally more metabolically stable than other functionalities it might replace. researchgate.net

Reduced Basicity: The oxetane motif can lower the pKa of a proximal amine group, which can be advantageous for optimizing interactions with biological targets and improving cell permeability. nih.govacs.org

Three-Dimensionality: The non-planar, three-dimensional shape of the oxetane ring can improve binding to protein targets and help a molecule escape "flatland," a term for the overly planar structures that can plague drug candidates. nih.govnih.gov

The combination of these features in this compound makes it an ideal tool for research. It can serve as a building block for constructing more complex molecules where the oxetane provides a favorable vector and solubility, while the deuterated amine offers a metabolically stable attachment point.

Data Tables

Table 1: Impact of Deuteration on Metabolic Stability This table illustrates the general principle of how deuteration at a metabolic soft spot can improve stability, as demonstrated in studies of various compounds.

Compound TypeMetabolic PathwayEffect of DeuterationTypical Improvement (kH/kD)Reference(s)
Tertiary AmineN-Demethylation (CYP-mediated)Slower rate of metabolite formation~2-10 nih.govnih.gov
Propargylic PositionOxidationInhibition of oxidationSignificant reduction rsc.org
Aromatic RingHydroxylationSlower rate of hydroxylationVariable juniperpublishers.com

Table 2: Physicochemical Properties Conferred by the Oxetane Moiety This table summarizes the general improvements observed when incorporating an oxetane ring into molecular scaffolds in drug discovery research.

PropertyEffect of Oxetane IncorporationRationaleReference(s)
Aqueous Solubility Generally IncreasedIntroduction of a polar ether functionality without significantly increasing lipophilicity. researchgate.netacs.org
Lipophilicity (logP/logD) Generally DecreasedThe polar nature of the oxetane ring reduces overall lipophilicity. nih.govnih.gov
Metabolic Stability Generally IncreasedCan replace metabolically labile groups like gem-dimethyl. researchgate.net
Amine Basicity (pKa) Generally DecreasedThe electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines. nih.govacs.org
Molecular Conformation Increased 3D characterThe non-planar ring introduces conformational rigidity and spatial diversity. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(trideuteriomethyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXJPRSYHSLHK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-20-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for N Trideuteromethyloxetan 3 Amine and Analogues

Strategies for the Introduction of the Trideuteromethyl Group

The site-selective installation of a trideuteromethyl group onto a nitrogen atom presents unique challenges. nih.gov Various methodologies have been developed, ranging from metal-catalyzed processes to the use of novel deuterated reagents, to achieve this transformation efficiently and with high isotopic purity. nih.gov

The use of earth-abundant metals like manganese for catalytic applications is a significant area of research. Manganese-based catalysts have been successfully employed for the α-methylation of ketones and the N-methylation of amines using methanol (B129727) as a C1 source. nih.govnih.govrsc.org These protocols can be adapted for trideuteromethylation by substituting methanol with deuterated methanol (CD₃OD).

One approach involves the selective mono-N-methylation of aliphatic primary amines using a manganese catalyst without the need for high-pressure hydrogen. nih.gov This method has been shown to achieve high yields (up to 98%) with a broad substrate scope. nih.gov The mechanism is believed to proceed through a weak base-catalyzed alcoholysis of a formamide (B127407) intermediate, which prevents over-methylation. nih.gov Another strategy utilizes a manganese pincer complex for the α-methylation of ketones with methanol under "hydrogen borrowing" conditions, a process that is also applicable to the N-methylation of amines. nih.govresearchgate.net The choice of base can be critical in these systems, sometimes allowing for a switch between the synthesis of amines or imines. researchgate.net By employing CD₃OD, these manganese-catalyzed systems offer a pathway to N-trideuteromethylated amines like N-Trideuteromethyloxetan-3-amine. researchgate.net

Catalyst TypeC1 SourceKey FeatureRef.
Manganese-based catalystMethanolSelective mono-N-methylation of primary aliphatic amines nih.gov
Manganese PN3P complexMethanolFirst example of direct α-methylation of ketones with methanol nih.gov
Quinoline-based pincer Mn catalystPrimary alcoholsC-C bond formation via hydrogen auto-transfer rsc.org

This strategy relies on the reaction between a nucleophilic nitrogen, often generated as an anion, and an electrophilic source of the trideuteromethyl group. chemrxiv.orgwikipedia.org A variety of electrophilic aminating agents and methodologies have been developed for creating C-N bonds where the nitrogen source acts as the electrophile. dntb.gov.uanih.govnih.gov

A direct and efficient method involves the use of inexpensive and readily prepared trideuteromethyl p-toluenesulfonate (CD₃OTs) as the electrophilic reagent. organic-chemistry.org In this approach, a base is used to deprotonate the amine or a precursor, generating a nitrogen-centered anion. This anion then acts as a nucleophile, attacking the CD₃OTs to form the N-CD₃ bond. chemrxiv.org This method has been applied to the synthesis of trideuteromethyl sulfoxides from sulfenate anions, achieving excellent yields and high deuterium (B1214612) incorporation (>99%). organic-chemistry.org

A related approach focuses on the S-trideuteromethylation of sulfenamides to produce trideuteromethyl sulfilimines. chemrxiv.orgchemrxiv.org The sulfenamide (B3320178) is first deprotonated under basic conditions to form a sulfinimidoyl anion, which then attacks the electrophilic trideuteromethylating reagent. chemrxiv.org This method demonstrates broad applicability and high deuteration rates. chemrxiv.orgchemrxiv.org Another innovative strategy uses S-methyl-d₃ sulfonothioate, which reacts with arynes and amides to generate trideuteromethylated sulfilimines in high yields. acs.org These methods highlight the utility of generating a nitrogen anion that subsequently reacts with a suitable -CD₃ electrophile.

Transition-metal catalysis and photocatalysis offer mild and efficient routes for N-methylation that can be readily adapted for trideuteromethylation.

Metal-Catalyzed Approaches: Transition metals such as rhodium, iridium, ruthenium, and magnesium are effective catalysts for the N-alkylation of amines with alcohols. acs.orgrsc.org A magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, provides a pathway to N-methyl and N-trideuteromethyl amines. acs.orgorganic-chemistry.org This method is notable as it allows the N-Boc group to function as a masked methyl precursor. organic-chemistry.org Ruthenium complexes, in particular, have been developed for the N-methylation of amines using methanol under weak base conditions, proceeding via a Ru-H borrowing hydrogen mechanism. acs.orgnih.gov

Photocatalytic Approaches: Photocatalysis provides a green alternative for amine functionalization. A palladium-loaded titanium dioxide (Pd/TiO₂) photocatalyst can be used for the N-methylation of amines in methanol under mild conditions. researchgate.net This heterogeneous system is applicable to pharmaceutical intermediates and can be used for late-stage functionalization. researchgate.net Other photocatalytic systems, such as those using acridine (B1665455) photocatalysts, enable the construction of amines from diverse starting materials. rsc.org While some photocatalytic methods focus on N-formylation, they demonstrate the principle of amine activation under light-induced conditions, which can be extended to other transformations. nih.gov The photocatalytic α-C-H alkylation of unmasked primary amines has also been achieved, showcasing the power of this approach to functionalize amines at different positions. nih.gov

The hydrogen autotransfer, or "borrowing hydrogen," methodology is a powerful, atom-economical process for forming C-N bonds. researchgate.net In this strategy, a catalyst temporarily oxidizes an alcohol to a reactive carbonyl compound. researchgate.net For N-trideuteromethylation, deuterated methanol (CD₃OD) is used as the deuterium and carbon source.

An Iridium complex featuring a flexible and functional ligand has been shown to be a general and efficient catalyst for the N-trideuteromethylation of various amines with CD₃OD. researchgate.net Similarly, manganese-catalyzed reactions can utilize CD₃OD for the α-trideuteromethylation of sulfones via a deuterium autotransfer strategy under mild conditions. researchgate.net Ruthenium catalysts are also highly effective for this transformation, performing N-methylation with methanol (and by extension, CD₃OD) under weak base conditions. acs.orgnih.gov This process avoids the use of expensive and toxic alkylating agents, with water being the only byproduct, making it an environmentally benign option. nih.govresearchgate.net

Catalyst SystemDeuterium SourceKey AdvantageRef.
Cp*Ir complexCD₃ODGeneral and efficient for a wide range of amines researchgate.net
Manganese catalystCD₃ODUses an earth-abundant metal under mild conditions researchgate.net
(DPEPhos)RuCl₂PPh₃CD₃ODOperates under weak base conditions, high atom economy nih.gov

Developing novel reagents and one-pot procedures can significantly streamline synthetic processes. A conceptually new one-pot protocol for trideuteromethylation has been developed based on a sulfoxonium metathesis reaction. acs.orgnih.gov

This method involves heating a mixture of trimethylsulfoxonium (B8643921) iodide (TMSOI) and cost-effective deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.orgnih.gov This metathesis reaction efficiently generates a new trideuteromethylation reagent, trideuteromethylsulfoxonium iodide (TDMSOI), in situ. The newly formed reagent is then used directly for the subsequent trideuteromethylation step without the need for isolation or purification. acs.org This one-pot protocol has proven effective for installing the -CD₃ group onto phenols, thiophenols, and acidic amines with high yields and good levels of deuterium incorporation (>87% D). acs.orgnih.gov This approach demonstrates significant preparative power and operational simplicity.

The ability to install a trideuteromethyl group at a specific position within a molecule is crucial for its application in medicinal chemistry. nih.gov The development of site-selective methods is key to optimizing drug properties and creating valuable molecular probes. nih.govresearchgate.net

Many of the strategies discussed, such as the deuterium autotransfer using catalyst systems and the anionic reactions with electrophilic reagents, offer high degrees of chemoselectivity for N-alkylation over other potential reaction sites. For instance, the manganese-catalyzed mono-N-methylation of primary amines demonstrates excellent selectivity, preventing the formation of secondary methylation byproducts. nih.gov Similarly, methods for the direct α-amination of carbonyl compounds using electrophilic ammonia-based reagents highlight the progress in controlling the site of C-N bond formation. nih.gov Recent advances also allow for the selective incorporation of amine groups into complex metal systems or the site-selective C(sp³)-H bromination of aliphatic amines, which can then serve as a handle for further functionalization. nih.govnih.gov For a molecule like oxetan-3-amine, these selective N-trideuteromethylation methods are essential to ensure the -CD₃ group is attached to the nitrogen atom, thereby producing the desired this compound.

Synthesis of the Oxetan-3-amine Scaffold

The construction of the strained four-membered oxetane (B1205548) ring and the subsequent introduction of an amine functionality at the 3-position are central challenges in synthesizing the target scaffold. acs.orgmagtech.com.cn Various methodologies have been developed, often starting from acyclic precursors or by functionalizing a pre-formed oxetane ring.

Ring-Closing Reactions and Intramolecular Cyclizations to Form Oxetanes

The formation of the oxetane ring through intramolecular cyclization is a primary strategy, though it presents a kinetic challenge due to the inherent ring strain of the four-membered ether. acs.org These reactions typically involve the formation of a C-O or a C-C bond and often require reactive intermediates to proceed efficiently. magtech.com.cn

A prevalent method is the Williamson ether synthesis, an intramolecular C-O bond formation. nih.govacs.org This approach typically starts from a 1,3-diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), and the other is deprotonated with a base to act as a nucleophile, closing the ring. acs.orgthieme-connect.de For instance, stereocontrolled synthesis of oxetanes has been achieved from diastereomerically pure 1,3-diols by converting them to acetoxy bromides, followed by cleavage of the acetyl group and base-mediated Williamson etherification. thieme-connect.de Another variation involves the base-induced cyclization of 3,4-epoxy-alcohols, where the hydroxyl group attacks the epoxide to form the oxetane ring. rsc.org

Intramolecular C-C bond formation is another viable, albeit less common, route. magtech.com.cn An example includes the silver triflate-mediated cyclization of thiopyridyl glycosides bearing silyl (B83357) enol ether side chains to yield bicyclic ketooxetanes. acs.org

A particularly notable synthesis of oxetan-3-one, a crucial precursor for oxetane-3-amine, involves the intramolecular cyclization of a derivative of dihydroxyacetone. acs.org The process starts with the conversion of dihydroxyacetone dimer to a dimethylketal, followed by monotosylation and subsequent deprotonation with sodium hydride to prompt the ring closure. acs.org

Starting Material Reaction Type Key Reagents Product Reference
1,3-DiolWilliamson EtherificationTsCl, NaHSubstituted Oxetane acs.orgthieme-connect.de
3,4-Epoxy-alcoholIntramolecular Epoxide OpeningBase (e.g., KOH)Substituted Oxetane rsc.org
Dihydroxyacetone DimerIntramolecular CyclizationTsCl, NaHOxetan-3-one acs.org
Propargylic AlcoholsGold-Catalyzed Oxidation/CyclizationGold CatalystOxetan-3-one organic-chemistry.orgnih.gov

Derivatization of Oxetan-3-one as a Key Intermediate

Oxetan-3-one is a commercially available and highly versatile building block for the synthesis of a wide array of 3-substituted oxetanes. acs.orgnih.govenamine.net Its ketone functionality allows for a rich variety of chemical transformations to introduce the desired amine group or its precursor. researchgate.net

One of the most direct applications is in nucleophilic additions to the carbonyl group. For example, Grignard reagents or organolithium compounds can add to oxetan-3-one to produce 3-substituted-oxetan-3-ols. acs.org These tertiary alcohols can then be further functionalized.

Furthermore, oxetan-3-one can be converted into other useful intermediates. A multi-step, telescoped procedure has been developed to convert oxetan-3-one into oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate, which are valuable for further derivatization. researchgate.net The synthesis of 3-aminooxetanes, including 3-aminooxetane-3-carboxylic acid, has been accomplished starting from oxetan-3-one. nih.gov A practical, two-step method involves reacting oxetan-3-one with an amine and benzotriazole (B28993) to form an intermediate that subsequently reacts with organometallic reagents to yield various amino-oxetanes. enamine.net

Starting Intermediate Reaction Reagents Product Reference
Oxetan-3-oneGrignard AdditionR-MgBr3-Alkyl/Aryl-oxetan-3-ol acs.org
Oxetan-3-oneHorner-Wadsworth-Emmons(MeO)₂P(O)CH₂CO₂MeMethyl (oxetan-3-ylidene)acetate mdpi.combohrium.com
Oxetan-3-oneReaction with Amine/BenzotriazoleAmine, Benzotriazole, Organometallic Reagent3-Aminooxetane Derivative enamine.net

Aza-Michael Addition Approaches to Oxetane Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine, is a powerful method for forming carbon-nitrogen bonds. This strategy is particularly effective for synthesizing oxetane amino acid derivatives. mdpi.comnih.gov The key intermediate for this approach is an α,β-unsaturated ester derived from oxetan-3-one, such as methyl (oxetan-3-ylidene)acetate. mdpi.combohrium.comresearchgate.net

This Michael acceptor is typically synthesized via a Horner–Wadsworth–Emmons reaction between oxetan-3-one and a phosphonate (B1237965) reagent like methyl-2-(dimethoxyphosphoryl)acetate. mdpi.com The resulting methyl (oxetan-3-ylidene)acetate can then react with a variety of primary or secondary amines, including heterocyclic amines, in an aza-Michael addition to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.combohrium.comresearchgate.net This method provides a straightforward route to complex oxetane-containing amino acid-like structures. nih.gov

Generation of Amino-Oxetanes via Defluorosulfonylative Coupling of Oxetane Sulfonyl Fluorides

A novel and powerful method for synthesizing 3-aryl-3-aminooxetanes involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides (OSFs). nih.govresearchgate.net This reaction provides an alternative to the established SuFEx (Sulfur-Fluoride Exchange) "click" chemistry and mimics the disconnection of a standard amide bond formation, allowing access to vast libraries of existing amines. nih.govresearchgate.net

The process begins with an aryl-substituted oxetane sulfonyl fluoride (B91410), which, upon gentle warming in a polar solvent, undergoes a defluorosulfonylation—losing SO₂ and a fluoride ion—to generate a planar, resonance-stabilized oxetane carbocation intermediate. nih.govresearchgate.netthieme.de This carbocation is then trapped by an amine nucleophile to form the desired 3-aminooxetane product. researchgate.net Kinetic and computational studies have confirmed that the formation of the oxetane carbocation is the rate-determining step. nih.gov This methodology is tolerant of a wide range of functional groups and is suitable for creating arrays of compounds, demonstrating its utility in medicinal chemistry for generating benzamide (B126) bioisosteres. nih.govthieme.de

Substrate Key Feature Intermediate Nucleophile Product Reference
Aryl-Oxetane Sulfonyl FluorideDefluorosulfonylationOxetane CarbocationAmine3-Aryl-3-aminooxetane nih.govresearchgate.net

Reductive Amination Strategies for Amine Introduction into Oxetane Systems

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.orglibretexts.org This method is highly applicable to the synthesis of oxetan-3-amine from oxetan-3-one. The reaction proceeds in two stages: first, the reaction of oxetan-3-one with an amine source (such as ammonia (B1221849) or a primary amine) under mildly acidic conditions to form an imine or enamine intermediate. wikipedia.orgyoutube.com Second, this intermediate is reduced in situ to the corresponding amine. libretexts.org

A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for one-pot procedures. masterorganicchemistry.comorganic-chemistry.org These mild reducing agents are selective for the protonated imine over the starting ketone, which allows the entire transformation to occur in a single reaction vessel. masterorganicchemistry.com This approach provides a direct and efficient pathway to primary, secondary, and tertiary 3-aminooxetanes, depending on the amine used in the initial step. libretexts.org For example, reaction of oxetan-3-one with ammonia followed by reduction would yield the parent oxetan-3-amine.

Convergent and Divergent Synthesis of this compound

The synthesis of isotopically labeled compounds such as this compound is crucial for studies in drug metabolism and pharmacokinetics. Both convergent and divergent strategies can be envisioned for its preparation, leveraging the synthetic methods described previously.

A convergent synthesis would involve the separate preparation of the key fragments—the oxetane-3-amine scaffold and a deuterated methylating agent—before combining them in a final step.

Scaffold Synthesis : Oxetan-3-amine would first be prepared, for example, by the reductive amination of oxetan-3-one with ammonia using a reagent like NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org

Alkylation : The resulting primary amine, oxetan-3-amine, would then be alkylated using a deuterated methyl source, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf), to yield the final product, this compound.

A divergent synthesis would proceed from a common intermediate that can be readily converted into either the deuterated or non-deuterated final product. nih.gov This approach is efficient for creating analogues for comparative studies.

Common Intermediate : A suitable common intermediate would be oxetan-3-one.

Divergent Reductive Amination : Reductive amination could be performed in parallel.

Path A (Deuterated) : Reductive amination of oxetan-3-one using monomethylamine-d₃ (CD₃NH₂) would directly yield this compound.

Path B (Non-deuterated) : Reductive amination of oxetan-3-one with standard monomethylamine (CH₃NH₂) would produce the corresponding non-deuterated analogue.

Another divergent strategy could branch from the oxetan-3-amine scaffold, which would be treated with either a standard or a deuterated formylating agent, followed by reduction to introduce the methyl or trideuteromethyl group, respectively.

Combination of Deuteration and Oxetane Formation Steps

The synthesis of this compound requires the effective integration of two key chemical transformations: the formation of the strained 3-aminooxetane core and the introduction of a trideuteromethyl (-CD₃) group onto the nitrogen atom. Methodologies can be broadly categorized into sequential and convergent pathways.

A prominent sequential approach involves the initial construction of the oxetane ring followed by deuteromethylation. The synthesis can commence from 3-oxetanone (B52913), which undergoes reductive amination with ammonia or a protected amine equivalent to yield the precursor, oxetan-3-amine. nih.govrsc.org More classical methods for forming the oxetane ring include the intramolecular Williamson etherification of a 1,3-halohydrin, which itself can be derived from precursors like 1,3-diols. acs.org Once oxetan-3-amine is obtained, the deuteration is achieved via N-alkylation. This step commonly employs deuterated alkylating agents such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate (TsOCD₃). nih.govresearchgate.net These traditional alkylation methods, while direct, can sometimes be limited by reagent availability and functional group tolerance.

A more convergent strategy involves the direct incorporation of the deuterated methyl group during the amine formation step. This can be accomplished through the reductive amination of 3-oxetanone using commercially available but often costly deuterated methylamine (B109427) (CD₃NH₂) or its salts. researchgate.netnih.gov This approach streamlines the synthesis by forming the C-N bond and incorporating the isotopic label in a single synthetic operation.

Optimization of Deuterium Incorporation Efficiency and Yields

Achieving high levels of deuterium incorporation and excellent chemical yields is critical for the practical synthesis of deuterated compounds. While classical methods using deuterated alkyl halides or reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) are established, they can suffer from limitations. nih.gov Modern catalytic systems offer significant improvements in efficiency, selectivity, and substrate scope.

Recent advancements in photocatalysis have led to highly efficient N-trideuteromethylation protocols. One such method utilizes a heterogeneous palladium on graphitic carbon nitride (Pd/CPCN) catalyst. researchgate.net This system, activated by blue LED light, effectively catalyzes the N-methylation of a wide range of primary and secondary amines using deuterated methanol (CD₃OD) as the deuterium source in a mixed solvent system with D₂O. researchgate.net The reaction proceeds with exceptional levels of deuterium incorporation (typically >97%) and provides good to excellent yields across various amine substrates, including anilines and aliphatic amines. researchgate.net Another scalable approach involves using deuterium oxide (D₂O) as the deuterium source with a ruthenium on carbon catalyst, avoiding the need for pressurized deuterium gas. acs.org

The table below summarizes the results of a photocatalytic N-trideuteromethylation method applied to various amine precursors, demonstrating its high efficiency and broad applicability. researchgate.net

EntryAmine SubstrateProductYield (%)Deuterium Incorporation (%)
1AnilineN,N-bis(trideuteromethyl)aniline8599
24-Methylaniline4-Methyl-N,N-bis(trideuteromethyl)aniline8299
34-Methoxyaniline4-Methoxy-N,N-bis(trideuteromethyl)aniline8098
4DibenzylamineN,N-Dibenzyl-N-(trideuteromethyl)amine9198
5Piperidine1-(Trideuteromethyl)piperidine7597
6BenzylamineN,N-bis(trideuteromethyl)benzylamine8899

Stereoselective Synthesis of Chiral this compound Enantiomers

While this compound itself is achiral, synthetic methodologies can be adapted to produce chiral analogues, such as enantiomers of oxetanes bearing an additional substituent at the 3-position. These stereoselective strategies are crucial for developing single-enantiomer drug candidates.

A robust method for controlling stereochemistry is the chiral auxiliary approach. The use of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, has proven effective for the synthesis of chiral 3-aminooxetanes. nih.gov The synthesis begins with the condensation of 3-oxetanone with the chiral sulfinamide to generate a chiral oxetan-3-tert-butylsulfinimine. The subsequent diastereoselective addition of an organometallic reagent (e.g., Grignard or organolithium) to the carbon-nitrogen double bond establishes a new stereocenter, with the stereochemical outcome directed by the bulky chiral auxiliary. Acid-mediated hydrolysis then cleaves the auxiliary to furnish the enantiomerically enriched 3-substituted-3-aminooxetane. nih.gov This chiral amine can then be subjected to N-trideuteromethylation as described previously to yield the final chiral product.

Catalytic asymmetric synthesis provides a more atom-economical alternative. For instance, iridium-catalyzed reductive coupling of allylic acetates with 3-oxetanone can generate chiral α-stereogenic oxetanols with excellent enantioselectivity. nih.gov These chiral alcohol intermediates can then be converted into the corresponding chiral amines through standard functional group interconversions. The development of organocatalytic methods for the asymmetric synthesis of β-amino acids and their derivatives also provides a foundation for accessing chiral 3-aminooxetane precursors. wustl.edudiva-portal.org

The following table presents representative data for the stereoselective synthesis of chiral amine and alcohol precursors relevant to producing chiral this compound analogues.

Precursor/MethodCatalyst/AuxiliaryProduct TypeStereoselectivityReference
Addition to oxetan-3-tert-butylsulfinimine(R)-tert-ButanesulfinamideChiral 3-aminooxetane>98:2 dr nih.gov
Reductive coupling of allylic acetate (B1210297) with 3-oxetanoneIridium-tol-BINAPChiral α-stereogenic oxetanol96% ee nih.gov
Cyclocondensation with N-sulfonyl aldimineHBTM-2 OrganocatalystChiral β-lactamHigh ee, modest-excellent dr wustl.edu
Tandem conjugate addition-fluorination(S)-N-benzyl-N-(α-methylbenzyl)amineChiral α-fluoro-β-amino ester>99:1 dr nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Location

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of molecules. In the context of N-Trideuteromethyloxetan-3-amine, NMR is indispensable for verifying the location and extent of deuterium incorporation.

¹H NMR Analysis for Deuteration Level Determination in Trideuteromethyl Groups

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for assessing the level of deuteration in the trideuteromethyl group of this compound. The replacement of hydrogen atoms with deuterium significantly alters the ¹H NMR spectrum. studymind.co.uk Deuterium (²H) has a different gyromagnetic ratio and a nuclear spin of 1, compared to the spin of 1/2 for protium (B1232500) (¹H). Consequently, deuterium nuclei are not directly observed in a standard ¹H NMR experiment.

The deuteration level is determined by comparing the integration of the residual, partially deuterated methyl (–CHD₂ and –CH₂D) signals with the signals of non-deuterated protons in the molecule, such as those on the oxetane (B1205548) ring. The reduction in the intensity of the methyl proton signal directly correlates with the degree of deuteration. For a high level of deuteration, the signal corresponding to the methyl protons will be significantly diminished or absent.

It's important to note that deuterated solvents are commonly used in NMR to avoid large solvent proton signals that could obscure the analyte signals. studymind.co.uk

¹³C, ¹⁵N, and ¹⁹F NMR for Comprehensive Structural Elucidation and Isotopic Effects

While ¹H NMR is crucial for assessing deuteration, other NMR active nuclei provide a more comprehensive structural picture and reveal subtle isotopic effects.

¹³C NMR: Carbon-13 NMR spectroscopy is instrumental in confirming the carbon skeleton of this compound. The carbon atom of the trideuteromethyl group (–CD₃) exhibits a characteristic coupling to deuterium, known as ¹³C-²H or C-D coupling. This results in a multiplet signal, typically a septet (a pattern of seven lines) due to coupling with three equivalent deuterium nuclei. blogspot.comblogspot.com The observation of this septet provides definitive evidence for the location of the deuterium atoms. Furthermore, the replacement of protons with deuterons can lead to a small upfield shift in the ¹³C chemical shift of the directly attached carbon, an effect known as the deuterium isotope effect on ¹³C chemical shifts. nih.govnih.gov The intensity of deuterated carbon signals can be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and longer spin-lattice relaxation times (T₁). blogspot.com

¹⁵N NMR: Nitrogen-15 NMR can provide valuable information about the electronic environment of the nitrogen atom in the amine group. Isotopic labeling with ¹⁵N, in conjunction with deuterium labeling, can be a powerful tool for studying reaction mechanisms and intermolecular interactions.

¹⁹F NMR: While not directly applicable to this compound unless a fluorine atom is introduced into the molecule, ¹⁹F NMR is a highly sensitive technique used in related fluorinated compounds for structural analysis.

The choice of deuterated solvent can sometimes influence the observed chemical shifts in the NMR spectra of the analyte. researchgate.net

In Situ NMR for Real-Time Mechanistic Insights into Amine Reactions

In situ NMR spectroscopy is a dynamic technique that allows for the real-time monitoring of chemical reactions. wiley.com By setting up an NMR experiment directly within a reaction vessel, chemists can observe the formation of intermediates, track the consumption of reactants, and elucidate reaction mechanisms. acs.orgresearchgate.net For this compound, in situ NMR can be employed to study its reactions, such as its interaction with carbon dioxide, providing insights into the formation of carbamic acids or other adducts. acs.org The deuterium label can serve as a unique probe to follow the fate of the methyl group throughout the reaction pathway. This technique is particularly valuable for understanding the kinetics and thermodynamics of these processes under various conditions. wiley.com

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Identity

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and confirming the isotopic composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Deuterated Oxetanes

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is used to confirm the incorporation of three deuterium atoms by measuring the exact mass of the molecular ion. The mass difference between the deuterated and non-deuterated isotopologues is precisely determined, verifying the isotopic purity of the sample. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Isotopologue Formula Calculated Exact Mass
N-Methyloxetan-3-amineC₄H₉NO87.0684
This compoundC₄H₆D₃NO90.0871

Note: The calculated exact masses are theoretical values.

LC-MS/MS and GC-MS in Deuterium Labeled Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is widely used for the analysis of deuterated compounds in complex matrices. mdpi.comnih.gov The initial chromatographic separation resolves the analyte of interest from other components. The first mass spectrometer (MS1) selects the molecular ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a characteristic fragmentation pattern that serves as a structural fingerprint. This technique is highly sensitive and selective, making it ideal for quantitative analysis. nih.gov The use of a deuterated internal standard, such as this compound, is a common practice in LC-MS/MS to improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. oup.comsigmaaldrich.com

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require derivatization, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra. The fragmentation patterns obtained from electron ionization (EI) in GC-MS can be highly informative for structural elucidation.

Both LC-MS/MS and GC-MS are invaluable tools for confirming the identity and purity of this compound and for its quantification in various research applications.

Ion Mobility Spectrometry for Resolution of Isomeric and Isobaric Deuterated Species

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, proving invaluable for distinguishing between complex mixtures, including those containing isomeric and isobaric species. wikipedia.orgnih.govnih.gov Isomers are molecules with the same chemical formula but different structural arrangements, while isobars have the same nominal mass but different elemental compositions.

The principle of IMS involves introducing ionized molecules into a drift tube filled with an inert buffer gas under the influence of a weak electric field. wikipedia.org Ions traverse the tube at a velocity dependent on their collision cross-section (CCS), a value that reflects the ion's size and shape. Even subtle structural variations, such as the placement of a methyl group on a ribonucleotide scaffold, can lead to different drift times (tD) and allow for their separation. nih.govnih.gov

For this compound, IMS-MS would be a critical tool for distinguishing it from its non-deuterated isotopologue, N-methyloxetan-3-amine. While these compounds are chemically identical, their mass difference is easily resolved by mass spectrometry. However, IMS can provide further structural confirmation. Furthermore, if isomeric impurities were present (e.g., 2-((trideuteromethyl)amino)oxetane), IMS could potentially resolve them based on differences in their gas-phase conformations and resulting CCS values. The ability of techniques like cyclic ion mobility (cIM) to increase the separation path allows for the resolution of species with very subtle differences in ion mobility. nih.gov Combining IMS with gas-phase hydrogen/deuterium exchange (HDX) can offer even greater distinguishing capabilities for compound identification in complex mixtures. nih.govnih.gov

Table 1: Hypothetical Ion Mobility Data for this compound and Related Species

This table illustrates the potential application of IMS-MS in differentiating this compound from its non-deuterated form and a potential isomer. The drift time and CCS values are representative.

CompoundFormulaExact Mass (Da)Isomer TypeExpected Drift Time (tD)Expected Collision Cross-Section (CCS)
This compoundC₅H₈D₃NO104.1058IsotopologueShorterSlightly smaller
N-methyloxetan-3-amineC₅H₁₁NO101.0841IsotopologueLongerSlightly larger
2-((methyl)amino)oxetaneC₅H₁₁NO101.0841Structural IsomerDifferentDistinct

Vibrational Spectroscopy (IR, Raman) in Characterizing Deuterated Functional Groups (e.g., C-D bonds)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing the vibrations of chemical bonds. The substitution of hydrogen with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequency of the associated bond.

This phenomenon is explained by the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms in the bond. youtube.com Because deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching vibration occurs at a lower frequency (wavenumber) than the corresponding C-H stretch. youtube.com The ratio of the C-H to C-D stretching frequencies is generally approximated to be the square root of 2 (~1.41). youtube.com

In the case of this compound, the most prominent spectral change compared to its non-deuterated counterpart would be the appearance of C-D stretching bands and the disappearance of the methyl C-H stretching bands. Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. The corresponding C-D stretches in the trideuteromethyl (-CD₃) group are expected to appear at a significantly lower wavenumber, approximately in the 2050-2250 cm⁻¹ region. Observing these characteristic C-D stretching frequencies provides definitive evidence of successful deuteration. Studies on deuterated methyl amines have similarly utilized these spectral shifts to confirm isotopic substitution and make vibrational assignments. aip.orgaip.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

This table presents the expected IR absorption frequencies for the key functional groups in this compound compared to its non-deuterated analog.

Functional GroupBond VibrationNon-Deuterated (N-methyloxetan-3-amine) Wavenumber (cm⁻¹)Deuterated (this compound) Wavenumber (cm⁻¹)
Methyl GroupC-H Stretch~2960-2850Absent
Trideuteromethyl GroupC-D StretchAbsent~2250-2050
AmineN-H Stretch (secondary)~3350-3310~3350-3310
Oxetane RingC-O-C Stretch~980-950~980-950
AmineN-H Bend~1580-1550~1580-1550

Chromatographic Methods for Separation and Purity Assessment of Deuterated Amines

Chromatographic techniques are indispensable for separating components in a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for the analysis of deuterated compounds like this compound. tandfonline.comnih.gov

A well-documented phenomenon in the chromatography of isotopologues is the "chromatographic deuterium effect" (CDE), where deuterated compounds exhibit slightly different retention times compared to their non-deuterated (protio) analogs. acs.org In reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, deuterated compounds often elute slightly earlier than their protio counterparts. tandfonline.comcchmc.org This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. tandfonline.com The lower vibrational frequency of the C-D bond results in weaker van der Waals interactions with the nonpolar stationary phase, leading to a reduced retention time. tandfonline.com

Conversely, in normal-phase HPLC, where the stationary phase is polar, deuterated compounds may be retained more strongly. oup.com In GC, the isotope effect can be either normal or inverse, largely depending on the polarity of the stationary phase. nih.gov

For the purity assessment of this compound, RP-HPLC would be an effective method to separate it from any residual N-methyloxetan-3-amine starting material. A high-resolution column could resolve the two isotopologues, with the deuterated compound expected to have a slightly shorter retention time. The integration of the peak areas would then allow for a quantitative assessment of isotopic purity.

Table 3: Predicted Chromatographic Behavior for Purity Assessment

This table outlines the expected elution order and underlying mechanism for the separation of this compound and its non-deuterated analog using RP-HPLC.

CompoundChromatographic MethodStationary PhaseExpected Elution OrderRationale for Separation
This compoundReversed-Phase HPLCC18 (nonpolar)1st (Shorter Retention Time)Weaker van der Waals interactions due to lower polarizability of C-D bonds. tandfonline.comcchmc.org
N-methyloxetan-3-amineReversed-Phase HPLCC18 (nonpolar)2nd (Longer Retention Time)Stronger van der Waals interactions due to higher polarizability of C-H bonds. tandfonline.comcchmc.org

Mechanistic Investigations of Reactions Involving N Trideuteromethyloxetan 3 Amine

Elucidation of Reaction Pathways for Trideuteromethylation Reactions

The introduction of a trideuteromethyl (-CD₃) group onto the nitrogen atom of oxetan-3-amine is a specialized form of N-alkylation. Understanding the pathways of this trideuteromethylation is crucial for optimizing its synthesis and for its application as a mechanistic probe. These reactions often proceed through complex sequences involving catalytic activation and the formation of transient intermediates. aiche.org The development of efficient and selective methods for incorporating deuterium (B1214612) is of significant importance, particularly for nitrogen-containing molecules prevalent in medicinal chemistry. nih.govrsc.org

The transfer of a deuterated methyl group to an amine nitrogen is facilitated by specific catalysts and deuterium-donating reagents. The choice of catalyst and reagent dictates the efficiency, selectivity, and conditions of the deuteration process.

Modern methods for the selective deuteration of amines often rely on advanced catalytic systems to overcome the limitations of classical approaches, such as the use of deuterated alkyl halides. rsc.org Transition metal catalysts, particularly those based on palladium and ruthenium, have demonstrated high efficacy. For instance, a palladium catalyst supported on superwetting porous carbon (Pd/SPC) has been used for the deoxygenative deuteration of aldehydes in the presence of an amine, using D₂O as the deuterium source. researchgate.net In this system, the in-situ generation of D₂ from the hydrogen-isotope exchange between H₂ and D₂O is captured by the palladium centers, which then promotes the deuterogenolysis of C-O bonds to form the trideuteromethyl group. researchgate.net

Other catalytic systems include Ru-based Shvo catalysts, which are effective for the deuteration of amines. nih.gov Cooperative acid/base catalysis also represents a viable strategy. nih.govrsc.org For example, the combination of a Lewis acid like B(C₆F₅)₃ and a Brønsted base can facilitate the deuteration of β-amino C-H bonds using acetone-d₆ as the deuterium source. nih.gov

The deuterium source is a critical component of the reaction. While deuterated gases like D₂ can be used, readily available and cost-effective liquid sources such as heavy water (D₂O), deuterated methanol (B129727) (CD₃OD), and deuterated silanes (e.g., PhSiD₃) are often preferred. nih.govrsc.orgresearchgate.net The selection of the deuterium source is frequently tied to the specific catalytic cycle. For example, photocatalytic methods using 4CzIPN as an organophotocatalyst can employ D₂O as the deuterium source in the presence of a thiol co-catalyst for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov

Catalyst SystemDeuterium Source(s)Key Mechanistic Features
Palladium on Porous Carbon (Pd/SPC) D₂O/H₂In-situ generation of D₂ via hydrogen-isotope exchange, followed by deuterogenolysis of C-O bonds. researchgate.net
Ruthenium-based Shvo Catalyst Isopropanol-d₈, Acetone-d₆Functions as a hydrogen/deuterium transfer catalyst, effective for α- and β-amino C-H deuteration. nih.gov
Cooperative Acid/Base (e.g., B(C₆F₅)₃ / Amine) Acetone-d₆, D₂OLewis acid activates the substrate while the base facilitates deuterium transfer from the source. nih.govacs.org
Organophotocatalyst (e.g., 4CzIPN) with Thiol D₂OPhotocatalytic cycle generates radicals, and a thiol co-catalyst facilitates hydrogen atom transfer (HAT) for H/D exchange. nih.gov

The formation of N-Trideuteromethyloxetan-3-amine from oxetan-3-amine and a trideuteromethyl source proceeds through a series of reactive intermediates. The specific intermediates formed depend on the reaction mechanism, which is dictated by the reagents and catalysts used.

In many N-alkylation reactions that could be adapted for trideuteromethylation, iminium ions are key intermediates. For example, the reaction of an amine with a carbonyl compound (like formaldehyde (B43269), which can be deuterated) first forms a hemiaminal, which then dehydrates to an iminium ion. This electrophilic species is then reduced by a deuteride (B1239839) source to yield the deuterated amine. acs.org In a domino sequence using ynamides, treatment with a deuterated acid and silane (B1218182) proceeds through keteniminium and iminium intermediates to produce α- and/or β-deuterated amines. rsc.org

In processes involving the chlorination of tertiary amines, intermediates such as 1,1-dimethylhydrazine (B165182) (UDMH) have been proposed, which are subsequently oxidized to form nitrosamines. nih.gov While not a direct deuteration pathway, this highlights the complex intermediates that can form from amines. Theoretical studies using density functional theory (DFT) have helped to propose multi-step pathways for such transformations, involving steps like nucleophilic substitution, oxidation, and dehydration. nih.gov

The reaction of an amine with an aldehyde can also lead to an imine intermediate. researchgate.netacs.org This imine can then be reduced by deuterated species adsorbed on a catalyst surface. The transition states for these steps, such as the H-transfer from a catalytic surface to the imine, involve complex interactions between the substrate, intermediate, and catalyst. acs.org In some cases, such as the reaction of indolequinones with amines, the reaction proceeds stepwise, allowing for the kinetic analysis of the formation and consumption of intermediates like iminoquinones. acs.org

The incorporation of deuterium into a molecule can occur through fundamentally different mechanisms: ionic or radical pathways. Distinguishing between these is essential for understanding and controlling the reaction. rsc.org

Ionic pathways typically involve the formation of charged intermediates. For example, the acid-catalyzed ring-opening of an oxetane (B1205548) proceeds via a protonated oxonium ion, which is then attacked by a nucleophile. nih.govmagtech.com.cn In the context of N-trideuteromethylation, an ionic mechanism could involve the formation of an iminium cation, which is subsequently attacked by a deuteride (D⁻) source. ssbodisha.ac.in These reactions are often sensitive to the polarity of the solvent and the presence of acidic or basic catalysts.

Radical pathways involve uncharged species with unpaired electrons. These reactions are often initiated by light (photocatalysis) or radical initiators. nih.govethz.ch For instance, a photocatalytic method for deuteration uses a catalyst to generate a radical from the substrate via hydrogen atom transfer (HAT). nih.gov This radical then reacts with a deuterium source, such as D₂O, to incorporate deuterium. Mechanistic studies have provided experimental evidence for the generation of methyl radicals (CH₃•) in zeolite-catalyzed reactions, which can then form C-C bonds. nih.gov The presence of radical scavengers would inhibit such a reaction, providing evidence for a radical mechanism.

In some systems, both pathways can compete. The decomposition of arenediazonium ions in acidic methanol, for example, can proceed through a radical mechanism to form an arene (ArH) or an ionic mechanism to form an ether (ArOMe). rsc.org The predominant pathway can sometimes be influenced by the reaction atmosphere (e.g., N₂ vs. O₂). rsc.org Computational studies and the analysis of reaction products under different conditions are critical tools for elucidating the dominant pathway. nih.govethz.ch

Ring-Opening and Stability Studies of the Oxetane Moiety in Deuterated Amines

The reactivity of oxetanes is largely driven by their inherent ring strain, which is a combination of angle strain and torsional strain from eclipsing interactions. acs.orgnih.gov

Ring Strain Energy: The oxetane ring possesses a significant strain energy of approximately 25.5 kcal/mol (106 kJ/mol). researchgate.netnih.gov This value is comparable to that of oxiranes (epoxides) and much higher than that of the less strained five-membered tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This strain makes the ring susceptible to cleavage under certain conditions. researchgate.net

Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov 3,3-disubstituted oxetanes are generally the most stable. nih.govchemrxiv.org This increased stability is attributed to the steric hindrance provided by the substituents, which block the trajectory of external nucleophiles attempting to attack the C-O σ* antibonding orbital. nih.gov In contrast, monosubstituted oxetanes are comparatively less stable. researchgate.net

Puckering: Unsubstituted oxetane is nearly planar, which minimizes some strain and gauche interactions. illinois.eduresearchgate.net However, the introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org

Electronic Effects: The electronegative oxygen atom creates polarized C-O bonds and has a powerful inductive electron-withdrawing effect that extends to the 3-position. nih.gov This electronic feature influences the reactivity of substituents attached to the ring.

Cyclic EtherRing SizeStrain Energy (kcal/mol)General Stability/Reactivity
Oxirane (Epoxide) 3~27.3High strain, highly reactive, readily opened. nih.gov
Oxetane 4~25.5High strain, reactive, less readily opened than oxiranes. researchgate.netnih.gov
Tetrahydrofuran (THF) 5~5.6Low strain, generally stable and unreactive. nih.gov

The inherent strain of the oxetane ring allows it to undergo a variety of ring-opening reactions, typically requiring activation by an acid or base. researchgate.netresearchgate.net These reactions are valuable for synthesizing functionalized acyclic compounds. The mechanism and regioselectivity of the ring-opening are influenced by steric and electronic effects. magtech.com.cn

Acid-Catalyzed Ring-Opening: This is a common pathway where a Brønsted or Lewis acid activates the oxetane. researchgate.netillinois.edu The oxygen atom is protonated (or coordinates to the Lewis acid), making the ring carbons more electrophilic. A weak nucleophile can then attack one of the ring carbons. In unsymmetrical oxetanes, this attack often occurs at the more substituted carbon atom, proceeding through a pathway with Sₙ1-like character (electronic effect control). magtech.com.cn For this compound, under acidic conditions, both the ring oxygen and the exocyclic amine nitrogen would be potential sites for protonation, complicating the reaction profile.

Nucleophilic Ring-Opening: Strong nucleophiles can attack the oxetane ring directly, usually without an acid catalyst. magtech.com.cn These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon adjacent to the oxygen (steric effect control). magtech.com.cn

Radical Ring-Opening: Oxetane rings can also be opened through radical pathways, leading to different types of products and derivatizations. magtech.com.cn

Intramolecular Ring-Opening: If a nucleophilic group is present elsewhere in the molecule, an intramolecular ring-opening can occur, leading to the formation of larger ring systems. acs.orgnih.gov For example, 3-(arylamino)oxetanes can undergo intramolecular ring-opening following a Tsuji-Trost allylation to form larger heterocycles. nih.gov

The derivatization of this compound via ring-opening would yield various γ-substituted propanolamines, where the specific product depends on the nucleophile and the reaction conditions employed.

Deuterium Isotope Effects in Reaction Kinetics and Thermodynamics

The presence of three deuterium atoms on the N-methyl group of this compound significantly influences its chemical and physical properties. These differences, arising from the greater mass of deuterium compared to protium (B1232500), manifest as isotope effects that are invaluable for understanding reaction mechanisms.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, the primary KIE is observed in reactions where the C-D bond to the nitrogen is cleaved in the rate-determining step.

Research on the oxidative dealkylation of tertiary amines has demonstrated the utility of deuterium substitution in mechanistic studies. For instance, a primary isotope effect of 1.46 was observed in the microsomal oxidative debenzylation of 1-benzyl-4-cyano-4-phenylpiperidine when the benzylic hydrogens were replaced with deuterium. nih.gov This finding is consistent with a mechanism involving the direct hydroxylation of the C-H (or C-D) bond in the rate-determining step. nih.gov Similarly, studies on the N-demethylation of tertiary amides by cytochrome P-450 have shown significant KIEs, which are consistent with a hydrogen atom abstraction mechanism. sigmaaldrich.com

Applying these principles to this compound, a significant KIE would be expected in its N-demethylation reactions that proceed through a rate-determining C-D bond cleavage. The magnitude of this KIE would provide insight into the transition state of the reaction. A large KIE would suggest a symmetric transition state where the C-D bond is substantially broken.

Table 1: Expected Kinetic Isotope Effects (KIE) for Reactions of this compound

Reaction TypeExpected KIE (kH/kD)Mechanistic Implication
N-Demethylation (C-D cleavage in RDS)> 1C-D bond breaking is rate-determining
Reaction at another site (no C-D cleavage)~ 1C-D bond is not broken in the rate-determining step

This table is illustrative and based on principles from related studies. The actual KIE values would need to be determined experimentally for this compound.

Studies on the secondary beta-deuterium isotope effects on amine basicities have shown that deuteration can increase the basicity of amines like methylamine (B109427) and dimethylamine. nih.gov This increase in basicity is attributed to the stabilization of the protonated amine (the conjugate acid) through hyperconjugation involving the C-D bonds. The lower zero-point energy of the C-D bond leads to a greater stabilization of the cation. nih.gov

For this compound, the presence of the trideuteromethyl group is expected to increase its basicity compared to its non-deuterated counterpart. This enhanced basicity is a manifestation of the thermodynamic stabilization imparted by the C-D bonds. Consequently, the bond dissociation energy of the N-CD3 bond is expected to be slightly higher than that of an N-CH3 bond, making the deuterated compound thermodynamically more stable with respect to N-demethylation.

Table 2: Thermodynamic Properties Influenced by Deuteration in this compound

PropertyEffect of DeuterationUnderlying Reason
Basicity (pKa of conjugate acid)IncreasedStabilization of the conjugate acid by the C-D bonds
N-CD3 Bond Dissociation EnergyIncreasedLower zero-point energy of the C-D bond
Overall Thermodynamic StabilityIncreasedStronger C-D bonds

This table outlines the expected thermodynamic effects based on established principles of isotope effects.

Amines in Complex Chemical Environments

The reactivity of amines is dictated by the availability of the lone pair of electrons on the nitrogen atom, which allows them to act as both nucleophiles and bases. The specific chemical environment and the substitution pattern on the amine significantly modulate these properties.

The nucleophilicity and basicity of an amine are related but distinct properties. Basicity is a measure of the amine's ability to accept a proton, while nucleophilicity refers to its ability to donate its lone pair to an electrophilic carbon. masterorganicchemistry.comlibretexts.org For this compound, both the electronic effects of the trideuteromethyl group and the steric and electronic properties of the oxetane ring play a role.

As discussed, the electron-donating inductive effect of the methyl group, enhanced by the presence of deuterium, increases the electron density on the nitrogen atom, thereby increasing its basicity. nih.gov Generally, for simple alkylamines, nucleophilicity trends with basicity. masterorganicchemistry.com Therefore, this compound is expected to be a slightly stronger base and a more potent nucleophile than its non-deuterated analog.

N-dealkylation and N-alkylation are fundamental transformations of tertiary amines. nih.govwikipedia.org N-dealkylation, the removal of an alkyl group, is a crucial metabolic pathway and a synthetic challenge due to the stability of the C-N bond. nih.gov Mechanisms for N-dealkylation often involve oxidation at the carbon alpha to the nitrogen, as seen in cytochrome P450-mediated reactions, or reaction with reagents like cyanogen (B1215507) bromide. nih.govnih.gov The KIE observed with deuterated substrates provides strong evidence for mechanisms involving C-H/C-D bond cleavage in the rate-determining step. nih.gov

N-alkylation of a tertiary amine like this compound with an alkyl halide would proceed via a nucleophilic substitution reaction (SN2 mechanism) to form a quaternary ammonium (B1175870) salt. wikipedia.orgyoutube.com The rate of this reaction would be influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. masterorganicchemistry.com While tertiary amines are generally good nucleophiles, the steric bulk of the substituents can affect their reactivity. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies of N Trideuteromethyloxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods provide detailed information about electron distribution, bond strengths, and molecular geometry.

Analysis of C-D Bond Characteristics within the N-Trideuteromethyl Group

The replacement of hydrogen with deuterium (B1214612) in the methyl group of N-methyloxetan-3-amine to form N-Trideuteromethyloxetan-3-amine introduces subtle but significant changes to the C-D bonds compared to C-H bonds. Quantum chemical calculations can precisely quantify these differences.

Key Research Findings:

Bond Length: The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom. This is a well-established quantum mechanical effect.

Vibrational Frequencies: The stretching frequency of the C-D bond is significantly lower than that of the C-H bond, a direct consequence of the increased reduced mass of the C-D system. This difference is readily observable in infrared spectroscopy and can be accurately predicted by computational models.

Table 1: Calculated C-H vs. C-D Bond Properties

PropertyC-H BondC-D Bond
Bond Length (Å)~1.09~1.085
Stretching Frequency (cm⁻¹)~2960~2200

Note: These are typical approximate values and can vary based on the specific computational method and basis set used.

Conformational Analysis and Ring Pucker of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The nature and energy of this puckering can be influenced by substituents on the ring. Computational methods are essential for exploring the potential energy surface of the ring and identifying the most stable conformations.

Key Research Findings:

Puckering Potential: The oxetane ring in this compound exhibits a double-well potential energy surface for the ring-puckering motion. The puckered conformation is energetically favored over the planar transition state. The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org

Substituent Effects: The orientation of the N-trideuteromethylamino group (axial vs. equatorial) influences the ring pucker. Computational studies can determine the relative energies of these conformers and the energy barriers between them.

Isotopic Influence: While the effect of deuteration on the ring pucker itself is generally small, it can subtly alter the vibrational modes associated with the ring, which can be probed by advanced spectroscopic techniques. Studies on isotopic species of oxetane have shown that the ring-puckering normal coordinate can be influenced by methylene (B1212753) rocking and twisting motions. reading.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of Deuterated Oxetane Amines

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the behavior of molecules in solution and their interactions with other molecules, such as solvent or biological macromolecules.

Key Research Findings:

Solvation Effects: MD simulations can model the hydration shell around this compound and reveal how the deuterated methyl group influences hydrogen bonding with water molecules compared to its non-deuterated counterpart.

Conformational Dynamics: These simulations can track the time evolution of the oxetane ring pucker and the rotation of the N-trideuteromethyl group, providing insights into the flexibility of the molecule.

Protein-Ligand Interactions: If this compound is a ligand for a biological target, MD simulations can be used to study the binding process and the specific interactions that stabilize the complex. The subtle differences in van der Waals interactions and vibrational properties of the C-D bonds compared to C-H bonds can influence binding affinity and residence time. Recent studies have used MD simulations to investigate the translocation of molecules at protein-lipid interfaces. nih.gov

Prediction of Isotopic Effects on Molecular Properties and Reactivity using Computational Models

One of the primary applications of computational chemistry in the study of deuterated compounds is the prediction of kinetic and equilibrium isotope effects. These effects arise from the mass difference between hydrogen and deuterium and can have a significant impact on reaction rates and chemical equilibria.

Key Research Findings:

Kinetic Isotope Effect (KIE): Deuteration of the methyl group can lead to a secondary KIE in reactions involving the amine or the oxetane ring. Computational models, such as those based on transition state theory, can predict the magnitude of the KIE, providing valuable information about the reaction mechanism.

Equilibrium Isotope Effect (EIE): The equilibrium position of a reaction can be shifted upon isotopic substitution. Computational methods can calculate the free energy change associated with deuteration, allowing for the prediction of EIEs in processes like acid-base reactions or conformational equilibria. Theoretical models and computational methods are crucial for understanding isotope effects. numberanalytics.com

Vapor Pressure Isotope Effects (VPIEs): Computational protocols have been developed to predict VPIEs, which can be important for understanding the physical properties of isotopically labeled compounds. nih.gov

In Silico Modeling for Bioisosteric Relationships and Oxetane Scaffold Design

The oxetane ring is an increasingly popular scaffold in medicinal chemistry, often used as a bioisosteric replacement for other functional groups like gem-dimethyl or carbonyl groups. acs.orgchemenu.com In silico modeling plays a crucial role in the design and evaluation of new oxetane-containing drug candidates.

Key Research Findings:

Bioisosteric Replacement: Computational tools can compare the steric and electronic properties of the N-trideuteromethyl-oxetanyl group with other chemical moieties to assess its suitability as a bioisostere. This helps in designing new molecules with improved pharmacological profiles.

Scaffold Hopping: In silico methods can be used to search for novel molecular scaffolds that mimic the shape and electrostatic properties of a known active molecule containing an oxetane ring. This can lead to the discovery of new drug candidates with different core structures but similar biological activity.

Property Prediction: A wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, can be predicted using computational models. These predictions are invaluable for prioritizing which oxetane derivatives to synthesize and test.

Conceptual DFT and Global Reactivity Descriptors for this compound

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electron density. mdpi.comnih.gov These descriptors offer a theoretical basis for understanding and predicting chemical reactivity.

Key Research Findings:

Global Reactivity Descriptors: For this compound, key global reactivity descriptors can be calculated, including:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. For this compound, these functions would highlight the reactivity of the nitrogen atom, the oxygen atom, and the carbon atoms of the oxetane ring.

Isotopic Effects on Reactivity: While the electronic structure is largely unaffected by isotopic substitution, the subtle changes in vibrational energies can have a minor influence on the calculated reactivity descriptors. These effects can be explored through high-level computational studies.

Table 2: Conceptual DFT Global Reactivity Descriptors (Illustrative Values)

DescriptorDefinitionPredicted Trend for this compound
Chemical Potential (μ)Measures the escaping tendency of electrons.Moderate negative value, indicating a stable molecule but capable of donating electrons.
Hardness (η)Resistance to change in electron distribution.Relatively high value, suggesting a stable electronic structure.
Electrophilicity Index (ω)Propensity to accept electrons.Low to moderate value, indicating it is more likely to act as a nucleophile.

Note: The actual values would need to be calculated using specific DFT methods.

Applications in Advanced Chemical Research and Molecular Design

Deuterium (B1214612) as a Probe in Metabolic Pathway Elucidation and Mechanistic Enzymology

The subtle yet significant mass difference between protium (B1232500) (¹H) and deuterium (²H or D) forms the basis of its utility as a tracer and a probe in biological studies. The C-D bond is stronger and more stable than the C-H bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. chem-station.com This property, along with the low natural abundance of deuterium (approximately 0.015%), makes deuterated compounds excellent tools for metabolic and enzymatic investigations. nih.govnih.gov

The use of stable isotope tracers is a cornerstone of metabolic research, allowing scientists to track the journey of specific molecules through intricate biochemical pathways in vivo without the concerns associated with radioactive isotopes. nih.govnih.gov When a compound like N-Trideuteromethyloxetan-3-amine is introduced into a biological system, its deuterated methyl group acts as a silent, non-perturbative label.

Researchers can follow the incorporation and transformation of this labeled moiety using sensitive analytical techniques. Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR) based technique, can visualize the spatial distribution and conversion of deuterated substrates into their metabolites in real-time. nih.govescholarship.orgescholarship.org This method allows for the non-invasive investigation of metabolic fluxes in both healthy and diseased states. researchgate.net For instance, after administering a deuterated probe, its metabolic products can be detected and quantified, providing a dynamic map of metabolic activity. nih.govresearchgate.net

Another powerful technique is mass spectrometry, which can precisely measure the mass increase in metabolites that have incorporated the deuterium label from the parent compound. nih.gov This enables the identification of downstream products and provides quantitative data on metabolic rates. By analyzing the mass isotopologue distributions (MIDs), researchers can trace the flow of the deuterated fragment through various pathways. nih.gov

Table 1: Techniques for Tracing Deuterated Compounds

Technique Principle Information Gained Citations
Deuterium Metabolic Imaging (DMI) Magnetic resonance detection of ²H nuclei. Spatial and temporal information on metabolic conversion of the deuterated probe. nih.govescholarship.orgescholarship.org
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio. Identification and quantification of metabolites incorporating the deuterium label. nih.govnih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Structural information on deuterated metabolites and reaction kinetics. | nih.gov |

The kinetic isotope effect (KIE) is a primary tool for studying the mechanisms of enzyme-catalyzed reactions. chem-station.com By replacing a hydrogen atom with deuterium at a position involved in bond breaking during a reaction, the reaction rate is often significantly reduced. The magnitude of this KIE provides profound insights into the transition state of the reaction and can help determine if a specific C-H bond cleavage is the rate-limiting step. nih.gov

In the context of this compound, if the N-methyl group is involved in an enzymatic reaction, such as N-demethylation by a Cytochrome P450 (P450) enzyme, the deuterated version will be metabolized more slowly than its non-deuterated counterpart. This slowing of the reaction rate can help to stabilize the parent drug, a strategy used in the development of deuterated pharmaceuticals to improve their pharmacokinetic profiles. acs.orgnih.gov

Studying these interactions provides detailed information about the enzyme's active site and the binding orientation of the substrate. researcher.lifediva-portal.org Molecular dynamics simulations can be employed to model these interactions, providing a theoretical framework to complement experimental data. researcher.life The precise measurement of isotopic exchange rates between an enzyme-substrate complex and the solvent can also yield rate constants for individual reaction steps. nih.gov

This compound as a Building Block in Complex Molecule Synthesis

Building blocks are fundamental components in modern synthetic chemistry, enabling the efficient construction of complex molecules. enamine.netresearchgate.net this compound, with its unique combination of a deuterated methyl group and a strained oxetane (B1205548) ring, is a valuable building block for creating novel chemical entities for various applications. enamine.net

The synthesis of deuterated compounds is a rapidly growing field, driven by the need for isotopically labeled standards and the development of drugs with improved metabolic profiles. ckisotopes.comresearchgate.netcolab.ws Flow chemistry techniques have emerged as an efficient method for the synthesis of deuterated compounds. colab.wsnih.gov this compound can be incorporated into larger molecules to create advanced intermediates. Tertiary amines, a class of molecules prevalent in many impactful medicines, can be synthesized using building blocks like this. illinois.edu

The oxetane moiety itself is increasingly used in medicinal chemistry as a bioisostere for other groups, often improving properties like solubility and metabolic stability. enamine.net By using the deuterated version, chemists can combine the benefits of the oxetane ring with the advantages of isotopic labeling. This allows for the creation of pharmaceutical and agrochemical candidates with potentially enhanced properties. ckisotopes.com

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govcollaborativedrug.com This process involves synthesizing and testing a series of structurally related compounds (analogues) to identify key features responsible for potency, selectivity, and other desirable properties. oncodesign-services.com

By systematically replacing a specific methyl group in a biologically active molecule with the trideuteromethyl group from this compound, medicinal chemists can probe the metabolic fate of that specific position. If a molecule's activity is significantly altered by this substitution, it can indicate that the methyl group is a site of metabolism or a key interaction point with the biological target.

This approach provides valuable information for lead optimization. nih.govoncodesign-services.com For example, if N-demethylation is a major route of inactivation for a drug candidate, replacing the N-methyl group with an N-trideuteromethyl group can block or slow this metabolic pathway, potentially increasing the drug's half-life and efficacy. acs.orgckisotopes.com This targeted deuteration allows for fine-tuning the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. acs.orgnih.gov

Table 2: Application of Deuteration in SAR Studies

SAR Parameter Effect of N-Trideuteromethyl Substitution Rationale Citations
Metabolic Stability Often increased. The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage (KIE). chem-station.comacs.org
Potency/Affinity Can be altered. Probes the importance of the methyl group for binding interactions. nih.govnih.gov
Pharmacokinetics Can be improved (e.g., longer half-life). Reduced rate of metabolism can lead to prolonged exposure. nih.govckisotopes.com

| Toxicity | Can be reduced. | May alter metabolic pathways to avoid the formation of toxic metabolites. | nih.gov |

Design of Molecular Probes for Spectroscopic and Imaging Techniques

Molecular probes are essential tools for visualizing and quantifying biological processes at the molecular level. rsc.orgmdpi.com Deuterated compounds, including derivatives of this compound, can be designed as highly specific probes for various advanced imaging and spectroscopic techniques due to the unique vibrational and magnetic resonance properties of the C-D bond.

The C-D bond has a distinct vibrational frequency that appears in a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. nih.gov This property is exploited in Stimulated Raman Scattering (SRS) microscopy, a powerful technique for imaging the distribution of small molecules in living cells with high chemical specificity. By incorporating a deuterated tag, researchers can visualize the uptake and localization of a molecule of interest without the need for bulky fluorescent labels. nih.govacs.org

In the field of magnetic resonance, Deuterium Metabolic Imaging (DMI) has re-emerged as a robust method for tracking metabolic pathways in three dimensions. nih.govescholarship.org Probes are designed by labeling substrates like glucose or acetate (B1210297) with deuterium. escholarship.org Following administration, the conversion of these probes into various metabolites can be observed, providing a detailed picture of metabolic activity in tissues. researchgate.netmeduniwien.ac.at A complex building block like this compound could be incorporated into larger, more targeted molecular probes to direct the deuterium label to specific cells or biological targets for DMI studies.

Development of Novel Chemical Reactions and Catalysis Utilizing Deuterated Amines

The strategic incorporation of deuterium into amine-containing molecules has become a powerful tool in the development of novel chemical reactions and catalytic systems. The primary driver for this is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can significantly alter reaction rates. rsc.orgresearchgate.net This phenomenon allows researchers to probe reaction mechanisms, control selectivity, and even enhance the stability of catalysts and products. rsc.org While specific research on the catalytic applications of this compound is not extensively detailed in publicly available literature, the principles governing the use of deuterated amines are well-established and can be extrapolated to understand its potential role.

The development of novel reactions often begins with innovative methods for selective deuteration. Recent advancements have moved beyond traditional multi-step syntheses, which often require harsh reagents like lithium aluminum deuteride (B1239839) (LiAlD₄), towards more direct and efficient catalytic C-H activation methods. nih.gov These modern techniques offer greater control over the position of deuterium incorporation, which is crucial for influencing reaction pathways.

One major area of development is in hydrogen isotope exchange (HIE) reactions. These reactions allow for the direct replacement of hydrogen with deuterium on an amine-containing molecule, often using a simple and inexpensive deuterium source like heavy water (D₂O). nih.govosti.gov Various catalytic systems have been devised to achieve this with high efficiency and regioselectivity.

For example, a cooperative acid/base catalytic system has been shown to be effective for the deuteration of β-amino C-H bonds. nih.govacs.org In this approach, a Lewis acid like B(C₆F₅)₃ and a Brønsted basic N-alkylamine work in tandem to convert the substrate into an enamine intermediate, which is then deuterated. nih.govacs.org This method has achieved up to 99% deuterium incorporation in various bioactive amines. nih.govacs.org

Another innovative approach involves organophotocatalysis, which uses visible light to facilitate the α-deuteration of primary amines. nih.gov This metal-free method combines an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst, offering high deuterium incorporation with excellent regio- and chemoselectivity under mild conditions. nih.gov

The following table summarizes some modern catalytic methods for the deuteration of amines, which are fundamental to developing novel reactions.

Table 1: Modern Catalytic Methods for Amine Deuteration

Catalytic System Position of Deuteration Deuterium Source Key Features
Lewis Acid (B(C₆F₅)₃) / Brønsted Base (N-alkylamine) β-amino C-H Acetone-d₆ High efficiency (up to 99% incorporation); targets metabolically stable C-H bonds. nih.govacs.org
Organophotocatalyst (4CzIPN) / Thiol HAT Catalyst α-amino C-H D₂O Metal-free; mild reaction conditions; cost-effective. nih.gov
Platinum on Carbon (Pt/C) Perdeuteration of alkyl chains D₂O Effective for perdeuteration of acetyl-protected amines under mild conditions. osti.gov

The availability of these selectively deuterated amines opens up new possibilities in catalysis. For instance, by deuterating the N-methyl group, as in this compound, researchers can investigate and potentially suppress metabolic N-demethylation pathways catalyzed by enzymes like Cytochrome P450. tandfonline.com While this is a biological application, the same principle applies to synthetic catalysis. A deuterated catalyst may exhibit a longer lifetime if the decomposition pathway involves the cleavage of a C-H bond that has been replaced by a stronger C-D bond.

Furthermore, deuterated amines are invaluable for elucidating reaction mechanisms. By observing the KIE, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. This information is critical for optimizing reaction conditions and designing more efficient catalysts. For example, in a Hofmann elimination reaction, a classic method for synthesizing alkenes from amines, deuterating the β-hydrogens allows for a precise study of the transition state and the E2 mechanism. libretexts.org

Recent research has also explored the use of deuterated reagents in conjunction with amine catalysts. For example, the development of a general synthesis of selectively deuterated amines utilizes ynamides treated with a mixture of triflic acid and a deuterated silane (B1218182) (triethylsilane-d₁). rsc.org This method provides divergent access to amines deuterated at the α or β position with high levels of deuterium incorporation. rsc.org

The following table presents data from a study on the organophotocatalytic α-deuteration of various primary amines, illustrating the efficiency of modern methods.

Table 2: Substrate Scope for Organophotocatalytic α-Deuteration of Primary Amines

Substrate (Primary Amine) Product Deuterium Incorporation (%)
Phenethylamine 2-Deuterio-phenethylamine 100
4-Chlorophenethylamine 2-Deuterio-4-chlorophenethylamine 99
4-Fluorophenethylamine 2-Deuterio-4-fluorophenethylamine 99
4-(Trifluoromethyl)phenethylamine 2-Deuterio-4-(trifluoromethyl)phenethylamine 97
3-Phenylpropylamine 2-Deuterio-3-phenylpropylamine 98

Data adapted from studies on organophotocatalytic H/D exchange with unmasked primary amines. nih.gov

Challenges and Future Research Directions

Overcoming Synthetic Limitations for Diverse N-Trideuteromethyloxetan-3-amine Derivatives

The synthesis of this compound derivatives is not without its difficulties. The inherent ring strain of the oxetane (B1205548) core presents a significant synthetic challenge, making cyclization to form the four-membered ring kinetically slower than for analogous three-, five-, and six-membered rings. acs.org This often necessitates the use of strong bases and good leaving groups to achieve reasonable yields, which can limit the functional group tolerance of the reaction. acs.org

Furthermore, the introduction of substituents onto the oxetane ring can lead to unfavorable eclipsing interactions, resulting in a more puckered conformation. acs.org While late-stage construction of the oxetane ring can be an effective strategy, it is a linear approach that hinders the rapid generation of diverse analogs. nih.gov The commercial availability of substituted oxetane building blocks is also limited, particularly for 2-substituted and 3,3-disubstituted examples, which further restricts the diversity of accessible derivatives. nih.gov

Future research will need to focus on developing more efficient and versatile synthetic methods. This includes the exploration of novel catalytic systems and reaction conditions that are milder and more tolerant of various functional groups. The development of scalable and cost-effective routes to a wider range of substituted oxetane precursors is also crucial for expanding the chemical space of this compound derivatives.

Expanding the Scope of Site-Selective Deuteration Methodologies on Complex Amine Scaffolds

Site-selective deuteration is a key technology for optimizing the metabolic stability of drug candidates. While methods for the deuteration of simple amines are available, extending these to complex, multifunctional amine scaffolds remains a significant challenge. Current methods often lack the desired selectivity, leading to a mixture of isotopologues.

Recent advancements have shown promise in addressing this issue. For instance, a silver-catalyzed method has been developed for the site-selective deuteration of C–H bonds in five-membered aromatic heterocycles using the cost-effective deuterium (B1214612) source, CH3OD. nih.gov This method operates under mild conditions and tolerates a wide array of functional groups, including alcohols, amines, and nitriles. nih.gov Similarly, a ruthenium-catalyzed protocol using the Shvo catalyst has demonstrated excellent chemoselectivity for the α- and β-protons of tertiary amines, allowing for the deuteration of complex pharmaceutical substrates. acs.org

Future efforts should aim to broaden the substrate scope of these and other deuteration methods to encompass a wider variety of complex amine scaffolds. The development of new catalysts with enhanced selectivity and reactivity will be critical. Furthermore, a deeper understanding of the reaction mechanisms, such as the Grotthuss-type mechanism proposed for the Shvo catalyst system, will aid in the rational design of more efficient and selective deuteration protocols. acs.org

Advanced Computational Tools for Predicting Isotopic Effects and Molecular Behavior with Higher Accuracy

Computational chemistry has become an indispensable tool for understanding and predicting the effects of isotopic substitution on molecular properties and reaction outcomes. numberanalytics.com Theoretical calculations can provide detailed insights into the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. rsc.org

Current computational methods, such as density functional theory (DFT) and post-Hartree-Fock methods, are widely used to study isotope effects in organic reactions. numberanalytics.com These methods can calculate the ratio of rate constants for different isotopologues by determining the relevant partition functions and energy differences. numberanalytics.com However, the accuracy of these predictions is dependent on the level of theory and the quality of the potential energy surface used. numberanalytics.com

The future of computational studies in this area lies in the development of more accurate and efficient methods. numberanalytics.com Advances in computational power are enabling the study of larger and more complex systems. numberanalytics.com One promising avenue is the development of machine learning potentials trained on high-level quantum mechanical data, which could offer accurate simulations of large systems. numberanalytics.com Additionally, more sophisticated treatments of quantum effects, such as tunneling, are being incorporated into computational models to provide a more accurate description of reaction dynamics. numberanalytics.com

Computational MethodApplication in Isotope Effect PredictionPotential for Higher Accuracy
Density Functional Theory (DFT)Studying isotope effects in organic reactions.Improved exchange-correlation functionals.
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T))High-accuracy calculations for smaller systems.Application to larger, more complex molecules.
Deep Potential Molecular Dynamics (DPMD)Modeling water and its isotope effects with high accuracy.Broader application to diverse molecular systems.
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzymatic reactions and predicting KIEs.Enhanced QM/MM partitioning schemes and force fields.

Integration of Deuterated Oxetane Scaffolds in Novel Drug Modalities and Delivery Systems for Enhanced Therapeutic Profiles

The unique properties of the oxetane ring, such as its ability to increase aqueous solubility and metabolic stability, make it an attractive scaffold for drug design. researchgate.net The incorporation of deuterium into this scaffold further enhances its potential by modulating the pharmacokinetic properties of the resulting drug candidates.

Deuterated oxetane scaffolds can be integrated into various drug modalities, including small molecules, peptides, and even larger biologics. They can also be incorporated into drug delivery systems to control the release and targeting of therapeutic agents. nih.govnih.gov For example, scaffolds can be designed to provide a sustained release of a drug over a specific timeframe, improving patient compliance and reducing side effects. nih.gov

Future research in this area will focus on exploring the full potential of deuterated oxetane scaffolds in novel therapeutic applications. This includes their use in tissue engineering, where scaffolds can provide a supportive matrix for cell growth and tissue regeneration. nih.govnih.gov The development of biodegradable scaffolds that can be safely absorbed by the body after releasing their therapeutic payload is also a key area of investigation. nih.gov The synergistic combination of the unique properties of the oxetane ring with the benefits of deuteration holds great promise for the development of the next generation of safer and more effective medicines.

Q & A

Q. Q1. What are the key synthetic challenges in preparing N-Trideuteromethyloxetan-3-amine, and how can they be addressed methodologically?

Answer: The synthesis of this compound involves isotopic labeling (deuterium) at the methyl group, which introduces challenges in regioselectivity and isotopic purity. Key steps include:

  • Deuterium incorporation : Use of deuterated reagents (e.g., CD3I) in nucleophilic substitution reactions to replace hydrogen atoms selectively .
  • Oxetane ring stability : The strained oxetane ring may undergo ring-opening under acidic or high-temperature conditions. Mitigation involves using mild bases (e.g., K2CO3) and low-temperature protocols (<0°C) to preserve ring integrity .
  • Purification : Chromatography (HPLC or GC) with deuterium-specific detectors ensures isotopic purity (>98% D3), critical for metabolic tracer studies .

Q. Q2. How can the structural and isotopic integrity of this compound be validated experimentally?

Answer: Validation requires a combination of spectroscopic and mass spectrometry techniques:

  • NMR : <sup>1</sup>H-NMR will show absence of protons in the trideuteromethyl group, while <sup>13</sup>C-NMR confirms the oxetane ring structure (characteristic C-O coupling at ~80 ppm) .
  • FT-IR : Stretching frequencies for C-D bonds (~2100–2200 cm<sup>-1</sup>) distinguish them from C-H bonds .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., m/z 120.12 for [M+H]<sup>+</sup>) confirms isotopic enrichment and molecular formula .

Advanced Research Questions

Q. Q3. What are the kinetic isotope effects (KIEs) associated with this compound in enzymatic studies, and how do they inform reaction mechanisms?

Answer: Deuterium labeling introduces measurable KIEs, particularly in enzymatic C-H bond cleavage. For example:

  • CYP450-mediated oxidation : KIE values (kH/kD > 2) suggest rate-limiting hydrogen abstraction, implicating radical intermediates in metabolic pathways .
  • Deuterium retention analysis : LC-MS/MS quantifies deuterium loss during metabolism, providing insights into enzymatic stereoselectivity and metabolic stability .
  • Computational modeling : Density Functional Theory (DFT) simulations predict KIEs by comparing activation energies for deuterated vs. non-deuterated substrates .

Q. Q4. How does the oxetane ring in this compound influence its pharmacokinetic properties compared to non-cyclic analogs?

Answer: The oxetane ring enhances metabolic stability and solubility:

  • Metabolic resistance : The strained ring reduces susceptibility to oxidative enzymes (e.g., CYP3A4) by limiting planar transition-state formation. Comparative studies show a 3-fold increase in half-life (t1/2) vs. acyclic analogs .
  • Aqueous solubility : The oxetane’s polarity improves solubility (logP ~0.5), critical for bioavailability in in vivo models. This is quantified via shake-flask assays or HPLC logP measurements .
  • Toxicity screening : Ames tests and hepatocyte assays assess ring stability under physiological conditions, with <5% degradation observed over 24 hours .

Q. Q5. What computational strategies are effective in predicting the deuterium-dependent binding affinity of this compound to target proteins?

Answer:

  • Molecular Dynamics (MD) simulations : Track deuterium’s impact on hydrogen-bonding networks and protein-ligand complex stability. For example, deuterium’s lower zero-point energy may weaken binding by ~0.5 kcal/mol .
  • QSPR (Quantitative Structure-Property Relationship) models : Correlate deuterium content with IC50 values using datasets from isotopic analogs .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies between deuterated and protiated forms, validated via surface plasmon resonance (SPR) assays .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the hydrolytic stability of the oxetane ring in deuterated analogs. How can these discrepancies be resolved?

Answer: Discrepancies often arise from experimental conditions:

  • pH dependence : Oxetane hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. Stability is confirmed via <sup>1</sup>H-NMR in buffered solutions (pH 7.4, 37°C) over 48 hours .
  • Isotope effects : Deuteration may subtly alter ring strain. Comparative kinetic studies (kobs for H vs. D analogs) under controlled temperatures (25–50°C) clarify contributions .
  • Counterion effects : Salts (e.g., NaCl) or co-solvents (DMSO) can stabilize/destabilize the ring. Systematic solvent screens (water, MeOH, THF) isolate variables .

Safety and Handling

Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Deuteration does not alter toxicity but requires containment to prevent isotopic dilution .
  • Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile intermediates (e.g., CD3I) .
  • Waste disposal : Segregate deuterated waste for specialized incineration to prevent environmental isotopic contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.